5-[(Z)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid
Overview
Description
5-[(Z)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a trioxo-1,3-diazinan ring, and a phenylmethoxybenzoic acid moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 5-[(Z)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluorophenylhydrazine with ethyl 2-cyanoacetate to form an intermediate, which is then reacted with methyl isocyanate under specific conditions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as column chromatography for purification .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.
Hydromethylation: A notable reaction is the hydromethylation of alkenes, which can be catalyzed by specific reagents.
Scientific Research Applications
5-[(Z)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s properties make it valuable in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 5-[(Z)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid involves its interaction with specific molecular targets. It can act as a competitive inhibitor of certain enzymes or receptors, preventing the normal substrate from binding and thereby modulating the activity of the target. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
When compared to similar compounds, 5-[(Z)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid stands out due to its unique combination of functional groups. Similar compounds include:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorophenyl group but differs in its core structure and biological activity.
Pyrrole derivatives: These compounds share some structural similarities but have different pharmacological profiles and applications.
Properties
IUPAC Name |
5-[(Z)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O6/c26-17-7-9-18(10-8-17)28-23(30)20(22(29)27-25(28)33)13-16-6-11-21(19(12-16)24(31)32)34-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,31,32)(H,27,29,33)/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPVSCFNRRBSRE-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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